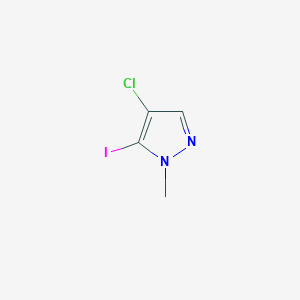

4-氯-5-碘-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-5-iodo-1-methyl-1H-pyrazole” is a chemical compound that is a valuable intermediate for the synthesis of biologically active compounds . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “4-Chloro-5-iodo-1-methyl-1H-pyrazole” is characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The specific positions of the chlorine, iodine, and methyl groups on the pyrazole ring can be determined through detailed structural analysis .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-iodo-1-methyl-1H-pyrazole” would depend on its specific structure. For instance, 4-Iodo-1-methyl-1H-pyrazole is a crystal with a melting point of 64°C .科学研究应用

合成和表征

- 已合成和表征了4-氯-5-碘-1-甲基-1H-吡唑衍生物,为了解这类化合物的结构和性质提供了新的见解。这项研究对于理解这些吡唑的化学和物理性质至关重要(Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006)。

- 还对各种N-未取代和N-甲基-吡唑衍生物的NMR化学位移进行了研究,包括具有氯和碘取代基的化合物,以更好地了解它们的电子环境(P. Cabildo, R. Claramunt, & J. Elguero, 1984)。

杀真菌应用

- 4-氯-5-碘-1-甲基-1H-吡唑衍生物的衍生物显示出作为杀真菌剂的潜力,特别是对抗水稻纹枯病。这表明它们在农业应用中保护作物的潜力(H. Chen, Z. Li, & Y. Han, 2000)。

抗菌性能

- 已对某些吡唑衍生物进行了研究,包括与4-氯-5-碘-1-甲基-1H-吡唑相关的化合物,表明它们在制药应用中可能发挥作用(N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009)。

晶体结构分析

- 已进行了相关吡唑化合物的晶体结构研究,提供了有关分子排列和相互作用的宝贵信息。这对于理解这些化合物的性质及其潜在应用至关重要(Cunjin Xu & Yan-Qin Shi, 2011)。

聚合物研究

- 基于吡唑的化合物,类似于4-氯-5-碘-1-甲基-1H-吡唑,已被用作聚合物研究中的试剂,展示了它们在材料科学领域的实用性(J. Gardiner, I. Martinez‐Botella, Thomas M. Kohl, et al., 2017)。

DNA结合研究

- 已对一些吡唑衍生物进行了研究,以了解它们与DNA结合的能力。这表明在生物化学研究和药物开发中可能有应用(R. Jadeja, S. Parihar, K. Vyas, & V. Gupta, 2012)。

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, depending on the specific structure of the compound .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound is likely to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . This could potentially affect its bioavailability.

Result of Action

The effects would likely depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-iodo-1-methyl-1H-pyrazole. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c . Prolonged or frequent exposure to the compound should be avoided, and it should be handled with protective gloves and goggles .

安全和危害

未来方向

The future directions for “4-Chloro-5-iodo-1-methyl-1H-pyrazole” could involve further exploration of its synthesis methods and applications. For instance, there is potential for the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds .

属性

IUPAC Name |

4-chloro-5-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAIJQPDBMCIMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)

![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)